Z-Isomer Exhibits 3.5-Fold Greater Cellular Potency Than E-Isomer in HN5 Squamous Carcinoma DNA Synthesis Assay
The (Z)-RG-13022 geometrical isomer demonstrates an IC50 of 11 μM for inhibition of DNA synthesis in HN5 human squamous carcinoma cells, which is 3.5-fold more potent than its (E)-RG-13022 counterpart (IC50 = 38 μM) when tested under identical 24 h in vitro incubation conditions [1]. Both isomers were obtained from the same in vivo metabolism and HPLC separation workflow, ensuring comparable purity. No significant cytotoxicity was observed for either isomer, confirming that the differential reflects target-specific pharmacological activity rather than non-specific toxicity [1]. This stereochemical dependence establishes (Z)-RG-13022 as the biologically preferred configuration for cellular EGFR TK inhibition studies.
| Evidence Dimension | Inhibition of DNA synthesis (IC50) |
|---|---|
| Target Compound Data | IC50 = 11 μM |
| Comparator Or Baseline | (E)-RG-13022: IC50 = 38 μM |
| Quantified Difference | 3.5-fold greater potency for (Z)-isomer (11 μM vs 38 μM) |
| Conditions | HN5 human squamous carcinoma cells; 24 h in vitro incubation; EGF-stimulated [3H]thymidine incorporation assay; McLeod et al. Br J Cancer 1996 |
Why This Matters
Procuring the correct Z-isomer (CAS 149286-90-8) rather than generic RG-13022 (CAS 136831-48-6) ensures at least 3.5-fold higher cellular target engagement, directly affecting experimental sensitivity and dose selection in EGFR-dependent proliferation assays.
- [1] McLeod HL, Brunton VG, Eckardt N, Lear MJ, Robins DJ, Workman P, Graham MA. In vivo pharmacology and anti-tumour evaluation of the tyrphostin tyrosine kinase inhibitor RG13022. Br J Cancer. 1996 Dec;74(11):1714-8. doi: 10.1038/bjc.1996.620. PMID: 8956783. View Source
